molecular formula C43H30F6N4O9S B562646 PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/'/'-OXYBIS(BENZENAMINE) AND 4,4/'/'-SULFONYLBIS(BENZENAMINE)) CAS No. 103443-55-6

PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/'/'-OXYBIS(BENZENAMINE) AND 4,4/'/'-SULFONYLBIS(BENZENAMINE))

Cat. No.: B562646
CAS No.: 103443-55-6
M. Wt: 892.8 g/mol
InChI Key: RNUKNBMINIHOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE) AND 4,4/‘/’-SULFONYLBIS(BENZENAMINE)) is a complex polymer known for its unique chemical structure and properties. This compound is formed by the polymerization of phthalic anhydride with 4,4/‘/’-oxybis(benzenamine) and 4,4/‘/’-sulfonylbis(benzenamine). It is used in various industrial applications due to its stability, thermal resistance, and mechanical properties .

Properties

CAS No.

103443-55-6

Molecular Formula

C43H30F6N4O9S

Molecular Weight

892.8 g/mol

IUPAC Name

4-(4-aminophenoxy)aniline;4-(4-aminophenyl)sulfonylaniline;5-[2-(1,3-dioxo-2-benzofuran-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-benzofuran-1,3-dione

InChI

InChI=1S/C19H6F6O6.C12H12N2O2S.C12H12N2O/c20-18(21,22)17(19(23,24)25,7-1-3-9-11(5-7)15(28)30-13(9)26)8-2-4-10-12(6-8)16(29)31-14(10)27;13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-6H;1-8H,13-14H2;1-8H,13-14H2

InChI Key

RNUKNBMINIHOGJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N.C1=CC2=C(C=C1C(C3=CC4=C(C=C3)C(=O)OC4=O)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N.C1=CC2=C(C=C1C(C3=CC4=C(C=C3)C(=O)OC4=O)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O

Related CAS

103443-55-6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE) AND 4,4/‘/’-SULFONYLBIS(BENZENAMINE)) involves the reaction of phthalic anhydride with 4,4/‘/’-oxybis(benzenamine) and 4,4/‘/’-sulfonylbis(benzenamine) under controlled conditions. The reaction typically occurs in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Catalysts like triethylamine or pyridine may be used to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the polymer is precipitated out, washed, and dried. The process is optimized to ensure high yield and purity of the polymer .

Chemical Reactions Analysis

Types of Reactions

PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE) AND 4,4/‘/’-SULFONYLBIS(BENZENAMINE)) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE) AND 4,4/‘/’-SULFONYLBIS(BENZENAMINE)) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PHTHALIC ANHYDRIDE) POLYMER WITH 4,4/‘/’-OXYBIS(BENZENAMINE) AND 4,4/‘/’-SULFONYLBIS(BENZENAMINE)) involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, enhancing its effectiveness in applications such as drug delivery and material science .

Comparison with Similar Compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.